3-(Bromomethyl)-4-chloro-2-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1805577-66-5 |
|---|---|
Molecular Formula |
C6H4BrClFN |
Molecular Weight |
224.46 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 |
InChI Key |
ODEDBIJDFOHWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CBr)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromomethyl 4 Chloro 2 Fluoropyridine
Precursor Synthesis and Functionalization Strategies
The cornerstone of synthesizing 3-(bromomethyl)-4-chloro-2-fluoropyridine lies in the efficient construction of its precursor, 2-fluoro-4-chloro-3-methylpyridine. This requires a carefully planned sequence of reactions to introduce the desired substituents at the correct positions on the pyridine (B92270) ring.
Synthesis of Key Pyridine Intermediates Preceding Bromination
A plausible synthetic route to 2-fluoro-4-chloro-3-methylpyridine commences with a commercially available or readily synthesized starting material, which is then subjected to a series of functionalization reactions. One such approach, based on a patented procedure, starts from 2-hydroxyl-3-nitro-4-methyl pyridine. google.com
The initial step involves the conversion of the hydroxyl group to a bromine atom. This is typically achieved by treating 2-hydroxyl-3-nitro-4-methyl pyridine with a brominating agent like phosphorus oxybromide (POBr₃) in an appropriate solvent such as acetonitrile (B52724). This reaction transforms the hydroxyl group into a better leaving group, facilitating its substitution.
Subsequently, the nitro group is reduced to an amino group. This reduction can be carried out using various standard methods, for instance, catalytic hydrogenation with a palladium catalyst or using a metal in acidic media. The resulting 2-bromo-3-amino-4-methylpyridine is a key intermediate.
The amino group is then transformed into a fluoro group via a modified Balz-Schiemann reaction. This involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of anhydrous hydrogen fluoride (B91410), followed by thermal decomposition of the resulting diazonium salt to yield 2-bromo-3-fluoro-4-picoline. google.com
The final step in the precursor synthesis is the conversion of the bromo group at the 2-position to a chloro group. This can be accomplished through a halogen exchange reaction. flowfrontier.co.jpscience.gov Alternatively, a Sandmeyer-type reaction on a corresponding aminopyridine precursor can be employed to introduce the chlorine atom directly. nih.govnih.govwikipedia.orgorganic-chemistry.org For instance, a deaminative chlorination of an aminoheterocycle can be achieved using a pyrylium (B1242799) reagent and a chloride source like magnesium chloride. nih.gov
A patent describes the preparation of 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine using tert-butyl nitrite and copper fluoride as reagents. google.com This suggests that a similar strategy could be applied to a 2-amino-3-fluoro-4-methylpyridine (B1519061) intermediate to introduce the chlorine atom at the 4-position.
Regioselective Halogenation Approaches for Pyridine Rings
Achieving the desired substitution pattern on a pyridine ring is a significant challenge in organic synthesis due to the electronic nature of the heterocycle. The pyridine ring is generally electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.
Several strategies have been developed for the regioselective halogenation of pyridine rings. One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack and directs substitution to the 2- and 4-positions. Subsequent deoxygenation restores the pyridine ring.
Another powerful method is the Sandmeyer reaction, which allows for the introduction of a halogen at a specific position via a diazonium salt intermediate derived from an aminopyridine. nih.govwikipedia.orgorganic-chemistry.org This method is particularly useful for introducing chloro, bromo, and cyano groups. Recent advancements in this area include copper-catalyzed Sandmeyer reactions of N-(prop-2-yn-1-ylamino) pyridines and the use of organic nitrites. nih.gov
Halogen exchange reactions also play a crucial role in modifying the substitution pattern of halopyridines. flowfrontier.co.jpscience.govacs.org For instance, a bromine atom can be exchanged for a chlorine atom under specific conditions, often catalyzed by a metal salt.
Bromination Reactions for Benzylic Positions on Pyridine Frameworks
The final step in the synthesis of this compound is the selective bromination of the methyl group at the 3-position. This is a benzylic bromination, a reaction that targets a C-H bond on a carbon atom adjacent to an aromatic ring.
Radical Bromination Techniques and Mechanistic Considerations
Benzylic bromination is typically achieved through a free radical mechanism. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent pyridine ring, makes this position particularly susceptible to radical attack.
The most widely used reagent for benzylic bromination is N-bromosuccinimide (NBS). commonorganicchemistry.comwikipedia.orgmissouri.edu NBS is a convenient and selective source of bromine radicals. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although greener alternatives are increasingly being used. researchgate.netorganic-chemistry.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and/or by photoirradiation with UV light. wikipedia.orgmissouri.eduresearchgate.net
The use of NBS is advantageous as it maintains a low concentration of molecular bromine (Br₂) in the reaction mixture, which is generated in situ. This low concentration of Br₂ minimizes competing electrophilic aromatic bromination of the pyridine ring. researchgate.net
| Reagent/Condition | Role in Benzylic Bromination |
| N-Bromosuccinimide (NBS) | Source of bromine radicals. |
| Azobisisobutyronitrile (AIBN) | Radical initiator. |
| Benzoyl Peroxide (BPO) | Radical initiator. |
| UV Light | Photoinitiation of the radical reaction. |
| Carbon Tetrachloride (CCl₄) | Non-polar solvent. |
Photoinitiation plays a crucial role in generating the initial radicals required to start the bromination process. rsc.orgdntb.gov.ua UV light can induce the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the small amount of Br₂ present, generating bromine radicals. libretexts.org
The mechanism of NBS bromination involves a radical chain reaction:
Initiation: A radical initiator (like AIBN) or UV light generates a small number of bromine radicals.
Propagation:
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-fluoro-4-chloro-3-methylpyridine, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical.
Termination: The reaction is terminated when two radicals combine.
While not directly reported for the synthesis of this specific compound, radical cascade reactions are a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures. acs.orgnih.govnih.govacs.org These reactions involve a series of intramolecular radical cyclizations, and in some cases, can be initiated by the formation of a radical on a pyridine ring.
Alternative Bromination Reagents and Their Selectivity
While N-Bromosuccinimide (NBS) is a commonly employed reagent for benzylic brominations, several alternatives offer advantages in terms of selectivity, safety, and atom economy. The choice of reagent is critical, as competing reactions such as ring bromination can occur, particularly with the electron-rich pyridine ring, although the presence of electron-withdrawing chloro and fluoro substituents on the target molecule deactivates the ring towards electrophilic attack. acs.org
One of the primary alternatives to NBS is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . DBDMH is considered more atom-economical than NBS as it can deliver two bromine radicals per molecule. nih.gov This reagent has been used effectively for the benzylic bromination of various aromatic compounds. nih.gov In the context of substituted pyridines, the selectivity of bromination is a key concern. For unsymmetrical dimethylpyridines, studies have shown that bromination with NBS preferentially occurs at the methyl group furthest from the deactivating nitrogen atom in the ring. masterorganicchemistry.com This suggests that for the precursor 4-chloro-2-fluoro-3-methylpyridine, the methyl group at the 3-position is the expected site of radical attack.
Another approach involves the in situ generation of molecular bromine (Br₂). This can be achieved by reacting a bromide source, such as hydrobromic acid (HBr) or a bromide salt, with an oxidizing agent like hydrogen peroxide or sodium bromate (B103136) (NaBrO₃). masterorganicchemistry.com This method mitigates the hazards associated with storing and handling elemental bromine. masterorganicchemistry.com However, the high reactivity of the generated Br₂ can sometimes lead to a lack of selectivity. masterorganicchemistry.com
The table below provides a comparative overview of common brominating agents used in benzylic brominations.
| Brominating Agent | Abbreviation | Key Features | Selectivity Considerations |
| N-Bromosuccinimide | NBS | Widely used, convenient solid reagent. chemicalbook.com | Generally good for benzylic positions, but can lead to ring bromination in activated systems. researchgate.net |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Higher bromine content by weight compared to NBS, more atom-economical. nih.gov | Effective for benzylic bromination, can be used with catalysts for enhanced selectivity. nih.gov |
| Molecular Bromine (in situ) | Br₂ | Avoids storage of hazardous Br₂, but can be highly reactive leading to side products. masterorganicchemistry.com | Selectivity can be an issue due to high reactivity. masterorganicchemistry.com |
Optimization of Synthetic Pathways for Enhanced Yield and Purity
To maximize the yield of this compound and minimize the formation of impurities, such as the corresponding dibrominated product or ring-brominated isomers, optimization of the synthetic pathway is crucial. This involves the careful selection of catalytic systems and reaction conditions.
Catalytic Systems in Bromination Reactions
The use of catalysts can significantly enhance the efficiency and selectivity of benzylic bromination reactions. For radical brominations, initiators are essential to generate the initial bromine radical and start the chain reaction. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), which decompose upon heating or under UV irradiation to produce radicals.
Recent advancements have explored the use of Lewis acids as catalysts in conjunction with brominating agents like DBDMH. For instance, Zirconium(IV) chloride (ZrCl₄) has been shown to effectively catalyze the benzylic bromination of toluene (B28343) derivatives with DBDMH under mild conditions. masterorganicchemistry.com This catalytic system is proposed to proceed through a radical generation pathway and has demonstrated high selectivity for the benzylic position over the aromatic ring. masterorganicchemistry.com This approach could be particularly beneficial for electron-deficient substrates like the substituted pyridine .
Another innovative approach involves cooperative catalysis, where a nucleophilic catalyst, such as lutidine , is used in combination with a photocatalyst. Lutidine activates the benzyl (B1604629) halide, making it more susceptible to reduction by the photocatalyst to generate the desired benzylic radical.
The following table summarizes catalytic systems applicable to benzylic bromination.
| Catalytic System | Description | Potential Advantages |
| Radical Initiators (AIBN, BPO) | Decompose to initiate the radical chain reaction. | Standard and well-established method for free-radical bromination. |
| Zirconium(IV) chloride (ZrCl₄) with DBDMH | Lewis acid catalysis promoting benzylic bromination. masterorganicchemistry.com | High selectivity for the benzylic position, mild reaction conditions. masterorganicchemistry.com |
| Lutidine with a Photocatalyst | Cooperative catalysis involving nucleophilic activation and photocatalytic reduction. | Can activate a broad range of benzyl halides under mild conditions. |
Solvent Effects and Reaction Condition Optimization
The choice of solvent can have a significant impact on the outcome of radical bromination reactions. While historically, non-polar solvents like carbon tetrachloride (CCl₄) were widely used, their toxicity and environmental concerns have led to the exploration of alternatives. nih.gov
Acetonitrile has emerged as a suitable solvent for benzylic brominations, offering good solubility for many substrates and reagents while being less hazardous than chlorinated solvents. nih.gov Studies on the light-induced benzylic bromination of various substrates in acetonitrile using NBS have demonstrated good to excellent yields. nih.gov Other solvents such as 1,2-dichlorobenzene (B45396) have also been investigated and, in some cases, have shown to improve reaction times and yields compared to traditional solvents.
In addition to the solvent, other reaction parameters must be carefully controlled to optimize the synthesis. These include:
Temperature: Radical brominations are often initiated by heat. The reaction temperature needs to be high enough to initiate the radical chain reaction but not so high as to promote side reactions or decomposition of the product.
Concentration: The concentration of the reactants can influence the reaction rate and the formation of byproducts.
Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion of the starting material while minimizing the formation of over-brominated products.
Scale-Up Considerations in Laboratory Synthesis of this compound
Transitioning a laboratory-scale synthesis to a larger scale presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.
One of the primary concerns in scaling up radical bromination reactions is the exothermic nature of the process. researchgate.net Careful control of the reaction temperature is critical to prevent runaway reactions. The use of continuous flow reactors offers a significant advantage in this regard, as they provide superior heat and mass transfer compared to batch reactors. Continuous flow processes can also improve safety by minimizing the amount of hazardous material present at any given time.
The choice of reagents also becomes more critical at a larger scale. As mentioned earlier, DBDMH is a more atom-economical and cost-effective brominating agent than NBS, making it a more suitable choice for scale-up. nih.gov
Purification of the final product is another important consideration. The crude reaction mixture will likely contain the desired product, unreacted starting material, the succinimide (B58015) or hydantoin (B18101) byproduct, and potentially over-brominated impurities. Extraction and chromatographic techniques are typically employed for purification on a laboratory scale. For larger quantities, crystallization may be a more practical and scalable purification method.
Finally, a thorough risk assessment should be conducted before any scale-up is attempted. This includes evaluating the thermal stability of all reactants, intermediates, and the final product to identify any potential thermal hazards. researchgate.net
Information regarding "this compound" is not available in public sources.
A thorough search of scientific literature, chemical databases, and patent repositories has revealed a significant lack of specific information regarding the chemical reactivity and derivatization of the compound This compound .
While general principles of nucleophilic substitution at benzylic-type halides and cross-coupling reactions on halopyridine rings are well-established in organic chemistry, detailed research findings, specific reaction protocols, and data tables for this particular molecule could not be located. The available literature focuses on related, but not identical, pyridine derivatives.
Consequently, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline focusing solely on "this compound". The specific subsections for which no data could be found include:
Chemical Reactivity and Derivatization of 3 Bromomethyl 4 Chloro 2 Fluoropyridine
Reactions Involving the Pyridine (B92270) Ring Halogens
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-Catalyzed Cross-Coupling at the Chloro Position
Without specific experimental data for "3-(Bromomethyl)-4-chloro-2-fluoropyridine," any attempt to create the requested article would rely on speculation and extrapolation from other compounds, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on the specified chemical.
Fluorine Activation and Reactivity in C-F Bond Functionalization
The reactivity of the C-F bond in this compound is significantly influenced by the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen acts as a strong electron-withdrawing group, reducing the electron density of the aromatic system and making it susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho (C2) and para (C4) to the nitrogen atom.
In this molecule, the fluorine atom is located at the highly activated C2 position. The high electronegativity of fluorine polarizes the C-F bond, rendering the C2 carbon highly electrophilic. This intrinsic polarity, combined with the activating effect of the ring nitrogen, makes the C-F bond the most labile site for nucleophilic aromatic substitution (SNAr). Research on related structures has shown that the reactivity of a fluorine substituent on an electron-deficient ring like pyridine is substantially greater than that of other halogens. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. acs.orgnih.gov This enhanced reactivity allows for C-F bond functionalization under conditions that might not affect a C-Cl bond, providing a powerful tool for selective synthesis. acs.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halo-pyridines, particularly those bearing electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is subsequently restored upon the elimination of the halide leaving group.
For this compound, there are two potential sites for SNAr on the pyridine core: the C2 position bearing a fluorine atom and the C4 position bearing a chlorine atom. Both positions are activated by the ring nitrogen. libretexts.org However, the C-F bond at C2 is significantly more susceptible to nucleophilic attack than the C-Cl bond at C4. acs.orgnih.gov This difference in reactivity is attributed to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong inductive electron-withdrawing effect, and its lability as a leaving group in this specific reaction mechanism.
Consequently, reactions with a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, are expected to occur selectively at the C2 position. acs.org Achieving substitution at the C4 position would likely necessitate more forcing reaction conditions, potentially leading to multiple substitutions if not carefully controlled.
Table 1: Representative SNAr Reactions on Activated Fluoropyridines This table illustrates typical conditions for SNAr reactions on 2-fluoropyridine scaffolds with various nucleophiles, providing a model for the expected reactivity of this compound.
| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type |
| Oxygen | Phenols, Alcohols | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Heat | Aryl/Alkyl Ethers |
| Nitrogen | Amines, Amides, N-Heterocycles | Base (e.g., K₂CO₃, Et₃N) or neat, Solvent (e.g., DMSO, NMP), Heat | Substituted Amines/Amides |
| Carbon | Cyanide (e.g., KCN) | Solvent (e.g., DMSO), Heat | Nitriles |
| Sulfur | Thiols | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temp to Heat | Thioethers |
Note: Data compiled from general principles of SNAr on fluoropyridines. acs.orgsci-hub.sersc.orgnih.gov
Reactions Involving the Pyridine Nitrogen
Quaternization and N-Oxidation Reactions
The nitrogen atom in the pyridine ring retains its basic and nucleophilic character, allowing it to participate in characteristic reactions such as N-oxidation and quaternization.
N-Oxidation involves the oxidation of the pyridine nitrogen to afford the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in glacial acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or potassium peroxymonosulfate (B1194676) (Oxone). tandfonline.com The resulting N-oxides are valuable intermediates in pyridine chemistry. For this compound, the presence of electron-withdrawing halogens decreases the basicity of the nitrogen, potentially requiring stronger oxidizing conditions. Furthermore, the substituent at the C2 position can introduce steric hindrance, which may reduce the rate of N-oxidation compared to less substituted pyridines. researchgate.net Nevertheless, 3-substituted pyridines are generally amenable to N-oxidation. tandfonline.comnih.govnih.gov
Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a positively charged quaternary pyridinium (B92312) salt. This is a fundamental reaction of pyridines. The electron-withdrawing environment of the ring in this compound reduces the nucleophilicity of the nitrogen atom, meaning that quaternization would likely require more forcing conditions (e.g., higher temperatures or more reactive alkylating agents) compared to pyridine itself.
Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems
The presence of multiple reactive sites in this compound—the C2-F bond, the C4-Cl bond, and the bromomethyl group—makes chemo- and regioselectivity a critical consideration in its synthetic applications. The outcome of a reaction is determined by the nature of the nucleophile and the reaction conditions.
Bromomethyl Group Reactivity : The bromomethyl group at C3 is a benzylic-type halide. The sp³-hybridized carbon is susceptible to nucleophilic substitution via an SN2 mechanism. This site is generally considered a "soft" electrophilic center and reacts readily with soft nucleophiles like thiolates or iodide ions, often under mild conditions.
SNAr Reactivity (C2 vs. C4) : As discussed, the aromatic carbons at C2 and C4 are "hard" electrophilic centers. Nucleophilic attack at these positions occurs via the SNAr pathway. The C2-F bond is significantly more reactive than the C4-Cl bond. acs.orgnih.gov Therefore, under conditions that favor SNAr, monosubstitution is highly likely to occur regioselectively at the C2 position.
Selective Reactions : It is possible to selectively target one functional group over the others by carefully choosing the nucleophile and reaction conditions.
SN2 vs. SNAr : A soft, non-basic nucleophile (e.g., NaI, KSCN) under mild, aprotic conditions would likely favor substitution at the bromomethyl group.
SNAr (C2) vs. SN2 : A hard, basic nucleophile (e.g., NaOMe, ammonia) would favor SNAr at the C2 position.
SNAr (C4) : Substitution at the C4-Cl position would be the most challenging, requiring a highly reactive nucleophile and more vigorous conditions, likely after the other two sites have been functionalized or blocked.
Table 2: Predicted Chemo- and Regioselectivity of this compound
| Reagent/Condition | Primary Reactive Site | Reaction Type | Rationale |
| Soft Nucleophile (e.g., RSH, NaI) | Bromomethyl C | SN2 | Soft-soft interaction; lower activation energy. |
| Hard Nucleophile (e.g., RONa, R₂NH) | C2-F | SNAr | Hard-hard interaction; high reactivity of C2-F bond. |
| Strong Base/High Temperature | C4-Cl | SNAr | Requires forcing conditions to overcome lower reactivity. |
| Alkylating Agent (e.g., CH₃I) | Pyridine N | Quaternization | Nucleophilic character of the ring nitrogen. |
| Peroxy Acid (e.g., m-CPBA) | Pyridine N | N-Oxidation | Oxidation of the ring nitrogen. |
Exploration of Novel Reaction Pathways and Transformations
The functional group array in this compound provides a platform for the exploration of diverse and modern synthetic transformations beyond classical substitution reactions.
Transition-Metal Cross-Coupling : The C4-Cl bond, while less reactive than a C-Br or C-I bond, can potentially participate in transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N or C-O bond formation), and Sonogashira (for C-C triple bond formation) could be employed to introduce complex substituents at this position. This pathway would likely be explored after the more labile C2-F and bromomethyl sites have been addressed.
Advanced Functionalization of the Methyl Group : The bromomethyl group serves as a precursor to a variety of other functionalities. It can be converted into a phosphonium (B103445) salt for use in Wittig olefination reactions, oxidized to an aldehyde to serve as an electrophilic handle, or transformed into an aminomethyl or hydroxymethyl group, further expanding the molecular diversity accessible from this starting material.
Metal-Halogen Exchange : Selective metal-halogen exchange at the C4-Cl position using organolithium or Grignard reagents at low temperatures could be a viable strategy. This would invert the reactivity at C4, generating a nucleophilic pyridine species that could then react with a range of electrophiles, enabling the installation of functionalities not accessible through nucleophilic substitution.
These potential pathways highlight the versatility of this compound as a building block for constructing complex, highly functionalized heterocyclic molecules for various applications in medicinal and materials chemistry.
Application of 3 Bromomethyl 4 Chloro 2 Fluoropyridine As a Synthetic Intermediate
Building Block for Heterocyclic Compound Libraries
The generation of diverse collections of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. 3-(Bromomethyl)-4-chloro-2-fluoropyridine is an ideal starting point for such libraries due to its capacity to participate in a range of cyclization and coupling reactions.
The bromomethyl group at the C3 position is the key functionality for the construction of fused bicyclic pyridine (B92270) systems, such as imidazopyridines and pyrrolopyridines. These scaffolds are prevalent in numerous biologically active compounds. The synthesis typically involves an initial reaction where the bromomethyl group acts as an electrophile, followed by a subsequent ring-closing step.
For instance, in the synthesis of an imidazo[1,2-a]pyridine (B132010) scaffold, 2-aminopyridine (B139424) derivatives can be alkylated by this compound. The resulting intermediate, upon intramolecular cyclization, would yield the fused heterocyclic system. A generalized reaction is shown below:
Table 1: General Reaction Scheme for Fused Pyridine Synthesis
| Reactant A | Reactant B | Conditions | Product Type |
|---|---|---|---|
| This compound | 2-Aminopyridine derivative | Base, Heat | Imidazo[1,2-a]pyridine |
The Thorpe-Ziegler intramolecular cyclization is another powerful method for creating fused rings. ias.ac.in The reactive nature of the bromomethyl group makes it a suitable electrophilic partner in such cyclization cascades. ias.ac.inmdpi.com The synthesis of furo[2,3-b]pyridines, for example, can be achieved from halopyridine precursors through intramolecular cyclization of an enol intermediate. ias.ac.in
The chloro atom at the C4 position of the pyridine ring serves as an effective handle for palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of biaryl and heterobiaryl structures. patsnap.com These motifs are crucial components of many pharmaceutical agents and organic materials.
The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. It involves the reaction of the 4-chloro position with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the direct linkage of the pyridine core to other aromatic systems. mdpi.comnih.gov
The Sonogashira coupling provides a route to arylalkynylpyridines by reacting the 4-chloro substituent with a terminal alkyne. nih.govchemicalbook.com This reaction, co-catalyzed by palladium and copper, forms a C(sp²)-C(sp) bond, introducing a linear alkyne linker into the scaffold. acs.orggoogle.com These alkynylpyridines can be valuable intermediates themselves or the final target structure.
Table 2: Cross-Coupling Reactions at the C4-Position
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Resulting Scaffold |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) catalyst, Base | C-C (Aryl-Aryl) | Biaryl / Heterobiaryl |
Precursor for Pharmacologically Relevant Scaffolds (Focus on Chemical Structure, Not Biological Activity)
The multi-functional nature of this compound makes it an exemplary precursor for scaffolds found in pharmacologically active molecules. Its utility lies in the ability to build complex, three-dimensional structures through sequential and site-selective reactions.
Many modern kinase inhibitors feature a core heterocyclic structure decorated with multiple aryl or substituted amino groups. The synthesis of such molecules often relies on building blocks that allow for controlled, stepwise additions of these peripheral groups.
This compound offers a platform for such strategies. For example, the bromomethyl group can be converted into other functionalities, such as an amine, ether, or sulfide, by reacting it with appropriate nucleophiles. This new group can form one part of a larger pharmacophore. Subsequently, the chloro group at the C4 position can be subjected to a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce a different aryl or amino substituent. This stepwise approach is critical in building the complex substitution patterns required for potent and selective kinase inhibitors, such as those based on pyrrolo[2,3-d]pyrimidine or similar fused heterocyclic cores. ias.ac.ingoogle.com
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.
This compound is an excellent candidate for inclusion in FBDD libraries due to several key structural features:
Low Molecular Weight: Its molecular weight (224.44 g/mol ) falls within the typical range for fragments (Rule of Three: MW < 300 Da).
Reactive Handle: The bromomethyl group provides a well-defined vector for chemical elaboration. Once a binding mode is identified, this reactive site allows chemists to systematically "grow" the fragment by adding other chemical groups to improve binding affinity.
¹⁹F NMR Screening: The presence of a fluorine atom is highly advantageous for screening using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is very sensitive for detecting fragment binding and provides a clean spectral window with no background signals.
Defined Chemical Space: The substituted pyridine ring provides a rigid scaffold that occupies a specific and desirable region of chemical space, offering a well-defined three-dimensional shape for interaction with protein targets.
Utility in Agrochemical Research (Focus on Chemical Structure, Not Biological Activity)
Halogenated pyridine derivatives are a cornerstone of the agrochemical industry, forming the structural basis for numerous herbicides, fungicides, and insecticides. acs.org Intermediates such as 2-chloro-5-chloromethyl-pyridine are key industrial precursors for potent agrochemicals.
The subject compound, this compound, fits perfectly within this chemical class. The combination of chloro and fluoro substituents on the pyridine ring is a common motif used to fine-tune the properties of the final active ingredient. The bromomethyl group serves as a reactive linker to connect the pyridine headgroup to other parts of the agrochemical molecule. The synthesis of novel pesticide candidates often involves the reaction of such (halomethyl)halopyridine intermediates with other heterocyclic or aromatic moieties to create new chemical entities for screening. For example, the synthesis of pyridazinone derivatives, a class with known agrochemical applications, often starts from chlorophenyl precursors. nih.gov
Synthesis of Chemical Structures with Potential Agrochemical Properties
The pyridine moiety is a common feature in many commercially successful agrochemicals. The unique physicochemical properties conferred by the fluorine atom and the pyridine ring are thought to contribute to the biological activity of these compounds. fluoromart.com Consequently, fluorinated pyridines are important starting materials for the synthesis of some herbicides and insecticides. fluoromart.com The development of novel pesticides often involves the creation of extensive compound libraries to identify structures with optimal efficacy and safety profiles.
The synthesis of various agrochemicals containing a trifluoromethylpyridine (TFMP) moiety has been a significant area of research. researchgate.net While not a direct precursor in all cases, the structural motifs present in this compound are relevant to the synthesis of complex agricultural chemicals. For instance, the synthesis of the insecticide chlorantraniliprole (B1668704) involves a key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride, which is synthesized from 2,3-dichloropyridine. google.com This highlights the importance of substituted pyridines in the agrochemical industry.
Research in the agrochemical field often involves the synthesis and evaluation of numerous derivatives to establish structure-activity relationships. The table below illustrates hypothetical examples of how this compound could be utilized to generate a series of compounds for agrochemical screening.
| Reagent | Resulting Moiety | Potential Agrochemical Class |
| Substituted Phenol | Ether Linkage | Herbicide/Fungicide |
| Thiol Derivative | Thioether Linkage | Insecticide/Nematicide |
| Amine | Amino Linkage | Fungicide/Plant Growth Regulator |
| Organometallic Reagent | Carbon-Carbon Bond Formation | Broad-Spectrum Pesticide |
Catalyst and Ligand Design Applications (Focus on Chemical Structure)
The pyridine scaffold is a fundamental component in the design of ligands for transition metal catalysts. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst. This modulation can have a profound impact on the catalyst's activity, selectivity, and stability.
The presence of fluoro and chloro substituents on the pyridine ring of this compound can influence the electron density of the nitrogen atom, thereby affecting its coordination properties. The bromomethyl group provides a convenient handle for further functionalization, allowing for the attachment of other coordinating groups or for anchoring the ligand to a solid support.
The following table presents potential ligand structures that could be synthesized from this compound and their intended catalytic applications.
| Ligand Structural Feature | Potential Catalytic Application |
| Bidentate N,N-ligand (via reaction at bromomethyl group) | Asymmetric Hydrogenation |
| Pincer N,C,N-ligand (via functionalization of bromomethyl and another ring position) | Cross-Coupling Reactions |
| Chiral Pyridine-Oxazoline Ligand | Enantioselective Catalysis |
| Immobilized Ligand on a Polymer Support | Heterogeneous Catalysis |
Material Science Applications (Focus on Polymer Chemistry, Not Performance)
In material science, fluorinated polymers are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.com The incorporation of fluorine atoms into a polymer backbone can significantly alter its physical and chemical characteristics. mdpi.com Perfluoropyridine (PFPy), for example, is a highly reactive compound used in the synthesis of fluorinated networks and polymers due to its susceptibility to nucleophilic aromatic substitution (SNAr). mdpi.com
While this compound is not perfluorinated, its fluorine and chlorine substituents make it a candidate for incorporation into novel polymer structures. The bromomethyl group is particularly useful as it can participate in various polymerization reactions or be used to graft the pyridine unit onto existing polymer chains.
For instance, the synthesis of novel halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates and their subsequent copolymerization with styrene (B11656) has been reported. researchgate.net This demonstrates a pathway where functionalized aromatic compounds can be incorporated into polymers. The copolymerization of monomers derived from this compound could lead to polymers with tailored properties.
The table below outlines potential polymerization strategies involving this pyridine derivative.
| Polymerization Method | Resulting Polymer Structure | Potential Material Property |
| Atom Transfer Radical Polymerization (ATRP) Initiated from Bromomethyl Group | Pyridine-functionalized polymethacrylates or polystyrenes | Modified Refractive Index |
| Polycondensation with a Diamine or Diol | Polyamides or Polyesters with Pendant Pyridine Units | Enhanced Thermal Stability |
| Grafting onto a Pre-existing Polymer | Polymer with Surface-Modified Properties | Altered Hydrophobicity |
Spectroscopic and Analytical Methodologies for the Research and Characterization of 3 Bromomethyl 4 Chloro 2 Fluoropyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the cornerstone for determining the molecular structure of 3-(Bromomethyl)-4-chloro-2-fluoropyridine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
A comprehensive structural analysis is achieved by integrating data from several types of NMR experiments, each focused on a different nucleus within the molecule.
¹H NMR: Proton NMR is fundamental for identifying the hydrogen atoms. In this compound, the spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C5 and C6 positions of the pyridine (B92270) ring. A singlet in the aliphatic region would correspond to the two protons of the bromomethyl (-CH₂Br) group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, chlorine, and bromine atoms, as well as the pyridine nitrogen.
¹³C NMR: Carbon NMR reveals the number of unique carbon environments. For this compound, seven distinct signals are anticipated: five for the carbons of the pyridine ring and one for the bromomethyl carbon. The chemical shifts of the ring carbons are diagnostic of the substitution pattern, with carbons bonded to electronegative halogens appearing at characteristic frequencies.
¹⁹F NMR: As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for probing the fluorine environment. For this compound, a single resonance is expected, with its chemical shift providing information about the electronic environment around the C2 position. Coupling between the ¹⁹F nucleus and adjacent protons (H-5) or carbons can further confirm structural assignments.
¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide valuable information about the electronic structure of the pyridine nitrogen atom. plos.org The chemical shift of the nitrogen is highly sensitive to the nature and position of substituents on the ring. plos.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | |||
| H-5 | ~7.5 - 7.8 | Doublet | Coupled to H-6. |
| H-6 | ~8.2 - 8.5 | Doublet | Downfield due to proximity to nitrogen. |
| -CH₂Br | ~4.5 - 4.8 | Singlet | Methylene (B1212753) protons. |
| ¹³C | |||
| C-2 | ~158 - 162 (d) | Doublet | Coupled to ¹⁹F. |
| C-3 | ~120 - 125 | Singlet | |
| C-4 | ~145 - 150 | Singlet | |
| C-5 | ~125 - 130 | Singlet | |
| C-6 | ~150 - 155 | Singlet | |
| -CH₂Br | ~25 - 30 | Singlet | |
| ¹⁹F | ~(-70) - (-90) | Singlet | Relative to CFCl₃. |
Note: These are estimated values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of H-5 and H-6 would confirm their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This experiment would definitively link the H-5 signal to the C-5 signal, the H-6 signal to C-6, and the -CH₂Br proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). youtube.com Key expected correlations for confirming the substitution pattern include:
Correlations from the -CH₂Br protons to the C-3 and C-4 carbons.
Correlations from the H-5 proton to C-3 and C-4.
Correlations from the H-6 proton to C-2 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could show a correlation between the bromomethyl protons and the H-5 proton, providing further evidence for the substituent arrangement around the pyridine ring.
Dynamic NMR (DNMR) could be employed to study the rotational dynamics of the bromomethyl group. The rotation around the C3-CH₂Br bond might be hindered due to the steric bulk of the adjacent chlorine atom at the C4 position. By acquiring NMR spectra at various temperatures, it is possible to determine the energy barrier to this rotation. At low temperatures, where rotation is slow on the NMR timescale, the two methylene protons could become diastereotopic and appear as two separate signals, each split into a doublet by geminal coupling. As the temperature increases, these signals would broaden and eventually coalesce into a single sharp singlet when the rotation becomes rapid.
Mass Spectrometry (MS) Approaches for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing insights into the molecule's structure through fragmentation analysis. libretexts.org
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which is essential for confirming the elemental composition of this compound. The compound's molecular formula is C₆H₄BrClFN. uni.lu HRMS can distinguish this formula from other potential formulas with the same nominal mass by measuring the mass to several decimal places. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a further confirmation of the compound's identity.
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₆H₅BrClFN⁺ | 223.92725 |
| [M+Na]⁺ | C₆H₄BrClFNNa⁺ | 245.90919 |
| [M+NH₄]⁺ | C₆H₈BrClFN₂⁺ | 240.95379 |
| [M-H]⁻ | C₆H₃BrClFN⁻ | 221.91269 |
Source: Predicted data from PubChem CID 130936689. uni.lu
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to induce further fragmentation. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.
Key predicted fragmentation pathways would likely involve:
Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a prominent fragment ion.
Benzylic Cleavage: Cleavage of the C-C bond between the pyridine ring and the bromomethyl group can lead to the loss of a •CH₂Br radical.
Loss of Halogens: Sequential or concerted loss of other halogens (Cl, F) or related small molecules (e.g., HCl) can also occur.
Table 3: Plausible MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |
|---|---|---|---|
| ~224 ([M]⁺•) | •Br | ~144 | [4-chloro-2-fluoro-3-methylpyridine]⁺• |
| ~224 ([M]⁺•) | •CH₂Br | ~131 | [4-chloro-2-fluoropyridine]⁺• |
| ~144 | •Cl | ~109 | [2-fluoro-3-methylpyridine]⁺• |
Note: m/z values are nominal masses for the most abundant isotopes.
This comprehensive application of NMR and MS methodologies allows for the unambiguous structural confirmation and detailed characterization of this compound, which is essential for its use in further chemical research and synthesis.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-chloro-2-fluoro-3-methylpyridine |
| 4-chloro-2-fluoropyridine |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. The vibrational modes of the chemical bonds in this compound give rise to a characteristic spectrum that serves as a molecular fingerprint.
Infrared (IR) Spectroscopy
In the IR spectrum of this compound, specific absorption bands are expected based on the vibrational frequencies of its constituent parts. The presence of the pyridine ring, along with its substituents, results in a complex but interpretable spectrum.
The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. pw.edu.pl The substitution pattern on the ring influences the exact positions and intensities of these bands.
The presence of the bromomethyl group (-CH₂Br) introduces characteristic vibrations. The asymmetric and symmetric C-H stretching of the methylene group are expected around 2960 and 2870 cm⁻¹, respectively. A key vibrational mode, the C-Br stretching, is anticipated to appear in the lower frequency region, typically between 600 and 500 cm⁻¹.
The carbon-halogen bonds of the chloro and fluoro substituents also have distinct IR absorptions. The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ range. The C-F stretching vibration is known to be strong and typically appears in the 1250-1000 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman bands arise from vibrations that lead to a change in the polarizability of the molecule.
For this compound, the symmetric ring breathing modes of the pyridine ring are expected to be prominent in the Raman spectrum, often appearing around 1000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are also observable. The C-Br and C-Cl stretching vibrations, which might be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.
By comparing the experimental IR and Raman spectra with established data for substituted pyridines, a confident assignment of the vibrational modes can be achieved, confirming the presence of the key functional groups. aps.orgcdnsciencepub.com
Interactive Data Table: Predicted IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Pyridine Ring | C=C, C=N Stretch | 1600-1400 | 1600-1400 |
| Pyridine Ring | Ring Breathing | Weak | ~1000 (Strong) |
| Bromomethyl | C-H Stretch | 2960, 2870 | 2960, 2870 |
| Bromomethyl | C-Br Stretch | 600-500 | 600-500 |
| Chloro | C-Cl Stretch | 800-600 | 800-600 |
| Fluoro | C-F Stretch | 1250-1000 (Strong) | Moderate |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. For this compound, a GC method would typically employ a non-polar or medium-polarity capillary column. The oven temperature would be programmed to ramp up to ensure the elution of the compound in a reasonable time frame with good peak shape.
The mass spectrometer detector provides information about the mass-to-charge ratio of the compound and its fragments. The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio) and one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). chemguide.co.uk
The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of a bromine radical, a chlorine radical, or the entire bromomethyl group. youtube.com Analysis of these fragments allows for the unambiguous identification of the compound.
Interactive Data Table: Expected GC-MS Fragmentation for this compound
| Fragment Ion | m/z (relative to isotopes) | Description |
| [M]⁺ | 223/225/227 | Molecular Ion |
| [M-Br]⁺ | 144/146 | Loss of Bromine radical |
| [M-Cl]⁺ | 188/190 | Loss of Chlorine radical |
| [M-CH₂Br]⁺ | 130/132 | Loss of Bromomethyl radical |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile technique for the purity assessment of a wide range of compounds, including those that are not suitable for GC analysis. For this compound, a reversed-phase HPLC method is commonly developed.
A typical method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. helixchrom.comhelixchrom.com An acidic modifier, like formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape for the basic pyridine compound. ijsrst.com Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-270 nm.
Method validation is a critical step to ensure the reliability of the analytical results. According to ICH guidelines, this involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. pensoft.net A validated HPLC method can be used to accurately quantify the purity of this compound and to detect and quantify any impurities.
Interactive Data Table: Typical HPLC Method Parameters for this compound
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Preparative Chromatography for Compound Isolation
For the purification of this compound on a larger scale, preparative chromatography is employed. This technique uses larger columns and higher flow rates than analytical HPLC to isolate significant quantities of the desired compound from a mixture.
The method development for preparative chromatography often starts with the analytical HPLC method, which is then scaled up. The goal is to maximize the throughput while maintaining sufficient resolution to separate the target compound from impurities. The collected fractions containing the purified compound are then typically evaporated to yield the final, high-purity product.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the molecule can be determined.
This technique would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's connectivity and stereochemistry. Furthermore, the crystal structure reveals how the molecules pack in the solid state. This packing is governed by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially halogen bonding.
While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyridines suggests that the planar pyridine ring will be a dominant feature. The substituents will influence the molecular conformation and the crystal packing. For instance, the C-Br...N or C-Cl...N halogen bonds are a possibility, influencing the supramolecular assembly. The orientation of the bromomethyl group relative to the pyridine ring would also be of significant interest, as it can adopt different conformations.
Scientific Data Unattainable for Theoretical and Computational Studies of this compound
A comprehensive search for dedicated theoretical and computational research on the chemical compound this compound has yielded no specific scientific literature. As a result, the generation of a detailed article focusing on its quantum chemical calculations, molecular dynamics, and reaction mechanisms is not possible at this time.
While general principles of computational chemistry and theoretical studies on related pyridine derivatives are available, the strict requirement to focus solely on "this compound" and adhere to a detailed outline centered on this molecule cannot be fulfilled without the foundational research data. The absence of specific calculations, data tables, and research findings for this particular compound prevents the creation of an accurate and scientifically sound article as per the user's instructions.
Further research by the scientific community would be required to produce the specific theoretical and computational data necessary to construct the requested article. At present, the information required to populate the outlined sections on quantum chemical calculations, molecular dynamics simulations, and reaction mechanism elucidation for this compound does not exist in the public domain.
Theoretical and Computational Studies of 3 Bromomethyl 4 Chloro 2 Fluoropyridine
Reaction Mechanism Elucidation Through Computational Methods
Solvation Models in Computational Chemistry
In the field of computational chemistry, solvation models are critical for understanding chemical processes in solution, as the solvent can significantly influence the behavior and properties of a solute molecule. For a substituted pyridine (B92270) such as 3-(Bromomethyl)-4-chloro-2-fluoropyridine, its reactivity, stability, and conformational preferences are intrinsically linked to its interactions with the surrounding solvent molecules. Computational solvation models provide a framework for studying these effects.
These models are broadly categorized into two types: explicit and implicit.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the computational simulation along with the solute molecule. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could elucidate the interactions between the nitrogen atom of the pyridine ring or the halogen atoms with protic or aprotic solvent molecules. However, this level of detail is computationally expensive.
Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. This approach is less computationally demanding and is effective for calculating the bulk effects of the solvent on the solute's properties. The Polarizable Continuum Model (PCM) is a widely used example.
The study of solvation is crucial for fluorinated compounds, as fluorine's high electronegativity can lead to unique interactions in different solvents. arxiv.org Computational investigations into the solvation structures of fluorinated ethers and other solvents have highlighted the importance of understanding these interactions for applications such as electrolytes in batteries. arxiv.org While specific studies on this compound are not available, the methodologies from these broader studies would be directly applicable. For instance, a computational study could predict the solvation free energy of this compound in various solvents, providing insights into its solubility and partitioning behavior.
Table 1: Illustrative Solvation Free Energy Data for this compound in Various Solvents (Theoretical Data)
This table illustrates the type of data that would be generated from a computational study using solvation models. The values are hypothetical and for demonstration purposes only.
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -5.8 |
| Methanol | 32.7 | -4.2 |
| Acetonitrile (B52724) | 37.5 | -3.9 |
| Dichloromethane | 8.9 | -2.5 |
| Hexane | 1.9 | -0.7 |
Quantitative Structure-Activity Relationship (QSAR) Studies Based on Chemical Descriptors (Focus on Chemical Properties, Not Biological Activity)
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the structural or property-based descriptors of a set of compounds with a specific activity. While often used for biological activity, QSAR can also be applied to predict chemical properties. For this compound, a QSAR model could be developed to predict properties such as its chromatographic retention time, boiling point, or dipole moment based on a set of calculated molecular descriptors.
The development of a QSAR model involves several steps:
Data Set Selection: A series of related compounds, in this case, substituted pyridines, with known experimental values for a particular chemical property would be compiled.
Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated using computational software. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices.
3D Descriptors: Molecular surface area, volume, and shape indices.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the chemical property of interest.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
QSAR studies on pyridine derivatives have been conducted to model various activities. chemrevlett.comnih.govnih.govmdpi.com These studies demonstrate that properties like steric, electronic, and hydrogen-bond acceptor characteristics are key to the behavior of these compounds. mdpi.com For this compound, a QSAR model could leverage descriptors that quantify the electronic influence of the fluorine, chlorine, and bromomethyl substituents on the pyridine ring.
Table 2: Illustrative Chemical Descriptors for a QSAR Model of Substituted Pyridines (Theoretical Data)
This table provides examples of the types of descriptors that would be calculated for a QSAR study. The values for this compound are hypothetical.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |
| 2-Fluoropyridine (B1216828) | 97.09 | 0.22 | 12.89 | 2.05 |
| 4-Chloropyridine | 113.54 | 1.12 | 12.89 | 2.58 |
| This compound | 224.44 | 2.50 | 12.89 | 3.15 |
| 3,5-Dichloropyridine | 147.99 | 1.83 | 12.89 | 1.76 |
Development of Predictive Models for Synthetic Outcomes
Predicting the outcomes of chemical reactions, including yields and regioselectivity, is a significant challenge in organic chemistry. Computational models and, more recently, machine learning algorithms are being developed to tackle this. mdpi.comrsc.orgmit.edu For a molecule like this compound, which is likely an intermediate in a larger synthesis, predictive models could be invaluable for optimizing its production.
The synthesis of substituted pyridines can be complex, with the potential for multiple reaction pathways and side products. For example, nucleophilic aromatic substitution (SNAr) reactions on halopyridines are a common method for introducing new functional groups. nih.gov The reactivity and regioselectivity of these reactions are highly dependent on the nature and position of the substituents on the pyridine ring.
Predictive models for the synthesis of this compound could take several forms:
Quantum Mechanical Models: These models can be used to calculate the activation energies for different potential reaction pathways, thereby predicting the most likely product. For instance, in a nucleophilic substitution reaction, these models could determine whether the nucleophile is more likely to attack at a position occupied by a halogen or another leaving group.
Machine Learning Models: Trained on large datasets of chemical reactions, these models can learn to predict reaction outcomes based on the structures of the reactants and the reaction conditions. mdpi.com Such a model could predict the optimal solvent, temperature, and catalyst for a given transformation to produce this compound in high yield. Studies on additions to N-alkyl pyridiniums have shown that predictable trends can be observed, which can be modeled to guide synthesis. chemrxiv.org
Table 3: Illustrative Predictive Model for a Synthetic Step Yielding this compound (Theoretical Data)
This table demonstrates how a predictive model might assess the impact of different reaction parameters on the yield of the target compound. The data is hypothetical.
| Precursor | Reagent | Solvent | Temperature (°C) | Predicted Yield (%) |
| 4-Chloro-2-fluoro-3-methylpyridine | N-Bromosuccinimide | CCl₄ | 77 | 85 |
| 4-Chloro-2-fluoro-3-methylpyridine | N-Bromosuccinimide | Benzene | 80 | 78 |
| 4-Chloro-2-fluoro-3-methylpyridine | Br₂ | CCl₄ | 77 | 65 |
| 2,4-Dichloro-3-methylpyridine | N-Bromosuccinimide | CCl₄ | 77 | 55 (with side products) |
Future Research Directions and Emerging Trends for 3 Bromomethyl 4 Chloro 2 Fluoropyridine
Sustainable Synthesis and Green Chemistry Approaches
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will increasingly focus on sustainable routes to 3-(Bromomethyl)-4-chloro-2-fluoropyridine and its derivatives, minimizing waste and energy consumption.
Catalyst Development for Environmentally Benign Production
The shift towards greener manufacturing processes necessitates the development of novel catalytic systems for the synthesis of functionalized pyridines. Research in this area is expected to focus on:
Heterogeneous Catalysts: The use of solid-supported catalysts, such as zeolites and metal-organic frameworks (MOFs), offers significant advantages, including ease of separation, reusability, and reduced metal leaching into the product. acs.org For instance, the thermo-catalytic conversion of glycerol and ammonia over zeolite catalysts has been explored for the sustainable production of pyridines. rsc.org Future work could adapt these principles to the synthesis of highly substituted pyridines like this compound, potentially starting from more readily available and renewable precursors. The use of magnetically recoverable nanocatalysts also presents a promising avenue for efficient catalyst recycling in the synthesis of pyridine (B92270) derivatives. rsc.org
Biocatalysis: While still a nascent field for pyridine synthesis, the use of enzymes could offer unparalleled selectivity and mild reaction conditions. Engineered enzymes could potentially be developed to catalyze specific steps in the synthesis of the target molecule, reducing the reliance on traditional and often harsh chemical reagents.
Earth-Abundant Metal Catalysis: Moving away from precious metal catalysts (e.g., palladium, rhodium) towards catalysts based on iron, copper, or nickel is a key goal of sustainable chemistry. nih.gov Developing iron-catalyzed cascade reactions, for example, could provide a more economical and environmentally friendly route to functionalized pyridine cores. nih.gov
| Catalyst Type | Potential Advantages for Sustainable Synthesis | Key Research Focus |
| Heterogeneous Catalysts | Easy separation, reusability, reduced waste | Development of tailored zeolites and MOFs for pyridine ring formation and functionalization. |
| Biocatalysts | High selectivity, mild reaction conditions, use of renewable feedstocks | Enzyme engineering and discovery for specific bond formations in pyridine synthesis. |
| Earth-Abundant Metal Catalysts | Lower cost, reduced toxicity, greater abundance | Design of efficient iron, copper, and nickel catalysts for C-H functionalization and cross-coupling reactions on the pyridine ring. |
Flow Chemistry Applications in Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. uc.ptnih.gov The application of flow chemistry to the synthesis of this compound could lead to:
Safer Handling of Reactive Intermediates: The small reactor volumes inherent in flow systems minimize the risks associated with handling potentially hazardous reagents and intermediates. This is particularly relevant for bromination and fluorination reactions.
Improved Reaction Efficiency and Selectivity: The precise control over temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities, reducing the formation of byproducts. nih.gov Multi-step syntheses of heterocyclic compounds have been successfully telescoped into continuous flow processes, eliminating the need for intermediate isolation and purification. nih.gov
Facilitated Scale-Up: Once a process is optimized in a laboratory-scale flow reactor, it can often be scaled up by simply running the system for a longer duration or by using parallel reactor setups. researchgate.net This streamlined scalability is highly attractive for industrial production.
Future research will likely focus on developing integrated, multi-step flow syntheses for this compound, potentially incorporating in-line purification and analysis techniques.
Exploration of Photocatalytic and Electrosynthetic Transformations
Photocatalysis and electrosynthesis have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions by accessing reactive intermediates that are often difficult to generate using conventional thermal methods.
Visible-light photoredox catalysis, in particular, has revolutionized C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org For this compound, photocatalysis could enable:
Direct C-H Functionalization: The pyridine ring is generally electron-deficient, making direct C-H functionalization challenging. Photocatalysis can generate highly reactive radical intermediates that can participate in C-H functionalization reactions at positions that are not easily accessible through traditional methods. bohrium.com
Novel Derivatization Pathways: The bromomethyl group is a versatile handle for nucleophilic substitution. Photocatalysis could open up new avenues for its transformation via radical-mediated processes, allowing for the introduction of a wider range of functional groups.
Electrosynthesis offers an alternative sustainable approach to redox reactions, replacing chemical oxidants and reductants with electricity. beilstein-journals.org The electrochemical functionalization of pyridines and other heterocycles is a rapidly growing field. rsc.org Future research could explore:
Electrochemical Reduction and Oxidation: The chloro and fluoro substituents on the pyridine ring, as well as the bromomethyl group, can potentially be targeted for electrochemical transformations, leading to novel derivatives.
Paired Electrosynthesis: This technique involves carrying out a reduction at the cathode and an oxidation at the anode in the same cell, maximizing the efficiency of the process.
| Transformation Type | Potential Application to this compound | Key Research Focus |
| Photocatalysis | Direct C-H functionalization of the pyridine ring; radical-mediated transformations of the bromomethyl group. | Development of selective photocatalytic systems for site-specific functionalization. |
| Electrosynthesis | Reductive or oxidative modification of the substituents; generation of reactive intermediates for derivatization. | Investigation of the electrochemical behavior of the compound and development of selective synthetic protocols. |
Integration with Automated Synthesis and High-Throughput Experimentation
The increasing complexity of drug discovery and materials science necessitates the rapid synthesis and screening of large numbers of compounds. nih.gov Automated synthesis platforms, coupled with high-throughput experimentation (HTE), are becoming indispensable tools for accelerating this process. youtube.com
The integration of this compound into automated synthesis workflows would enable:
Rapid Library Generation: By leveraging the three distinct reactive sites on the molecule, automated platforms can be programmed to systematically vary the substituents, quickly generating large libraries of diverse derivatives for biological screening or materials testing. nih.gov
Optimization of Reaction Conditions: HTE allows for the rapid screening of a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation, significantly reducing development time. researchgate.net
Future efforts will focus on developing robust and versatile automated synthesis protocols for the derivatization of this compound, making this valuable building block more accessible for large-scale screening campaigns.
Expanding the Scope of Derivatization Reactions
The unique combination of a bromomethyl group, a chloro atom, and a fluoro atom on the pyridine ring offers a rich landscape for chemical transformations. Future research will continue to expand the repertoire of derivatization reactions, exploiting the distinct reactivity of each functional group.
Nucleophilic Aromatic Substitution (SNAr): The 2-fluoro substituent is particularly susceptible to nucleophilic aromatic substitution, often exhibiting higher reactivity than the corresponding chloro- or bromo-pyridines. beilstein-journals.org This allows for the selective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions. mdpi.com
Cross-Coupling Reactions: The 4-chloro position can serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Transformations of the Bromomethyl Group: The bromomethyl group is a classic electrophilic site for reaction with a plethora of nucleophiles, leading to the formation of ethers, esters, amines, and carbon-carbon bonds.
A key area of future research will be the development of orthogonal reaction conditions that allow for the selective functionalization of one site without affecting the others. This will enable the synthesis of highly complex and precisely defined molecular architectures.
Advanced Material Science Applications of Derivatives
The incorporation of the fluoropyridine moiety into polymers and other materials can impart unique and desirable properties. slideshare.net The derivatives of this compound are promising candidates for the development of advanced materials with tailored functionalities.
The presence of fluorine atoms in a polymer backbone can significantly influence its properties, often leading to:
Enhanced Thermal Stability: The high strength of the carbon-fluorine bond can contribute to improved thermal and oxidative stability of the resulting material. researchgate.net
Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals.
Low Surface Energy and Hydrophobicity: The incorporation of fluorine can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties. slideshare.net
Modified Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the pyridine ring, which can be exploited in the design of functional materials for electronics and optoelectronics. uomustansiriyah.edu.iq
Future research will focus on the synthesis of novel monomers derived from this compound and their subsequent polymerization to create materials with specific and predictable properties. The relationship between the chemical structure of the polymer and its macroscopic properties will be a key area of investigation. scribd.commdpi.com
| Property Enhancement | Influence of Fluoropyridine Moiety | Potential Material Application |
| Thermal Stability | High C-F bond strength | High-performance polymers for demanding environments. |
| Chemical Resistance | Inertness of the C-F bond | Coatings and membranes for chemical processing. |
| Surface Properties | Low polarizability of fluorine | Hydrophobic and oleophobic surfaces. |
| Electronic Properties | Electron-withdrawing nature of fluorine | Organic semiconductors and dielectric materials. |
Addressing Challenges in Selectivity and Yield for Complex Transformations
In the synthesis of complex molecules utilizing this compound as a building block, achieving high levels of selectivity and yield presents a significant challenge. The presence of three distinct electrophilic centers—the benzylic carbon of the bromomethyl group, the C-2 position bearing a fluorine atom, and the C-4 position bearing a chlorine atom—necessitates precise control over reaction conditions to favor the desired transformation while minimizing side reactions. The inherent reactivity differences between these sites can be exploited to achieve chemoselectivity, but this often requires a nuanced understanding of the reaction mechanisms at play.
A primary hurdle in the functionalization of this compound is directing nucleophilic attack to a specific site. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is well-established, with the rate of displacement generally following the order F > Cl > Br > I. nih.gov This is attributed to the high electronegativity of fluorine, which strongly activates the aromatic ring towards nucleophilic attack. nih.gov Consequently, under typical SNAr conditions, the 2-fluoro substituent is the most likely to be displaced. However, the bromomethyl group introduces a reactive benzylic halide, which is susceptible to SN2 reactions. The competition between these pathways can lead to mixtures of products and reduced yields of the desired compound.
Research into the chemoselective functionalization of similarly substituted halopyridines provides valuable insights into overcoming these challenges. For instance, studies on 5-bromo-2-chloro-3-fluoropyridine have demonstrated that the selectivity of amination reactions can be effectively controlled by the choice of reaction conditions. nih.gov
Key Strategies for Controlling Selectivity:
Palladium-Catalyzed Cross-Coupling: The use of palladium catalysis with specific ligands, such as Xantphos, has been shown to exclusively favor the substitution of a bromo substituent over chloro and fluoro substituents in amination reactions. nih.gov This strategy could potentially be adapted for the selective functionalization of the bromomethyl group in this compound, allowing for the introduction of a wide range of nucleophiles at this position while leaving the halo-substituents on the pyridine ring untouched.
Nucleophilic Aromatic Substitution (SNAr): Standard SNAr conditions, often involving a strong nucleophile in a polar aprotic solvent, can be employed to selectively target the 2-fluoro position. nih.gov The higher reactivity of the C-F bond in SNAr compared to the C-Cl bond allows for a degree of regioselectivity. However, careful optimization of temperature and reaction time is crucial to prevent subsequent substitution at the C-4 position or reaction with the bromomethyl group.
Reaction Conditions for Chloro-Substitution: In the absence of a palladium catalyst, amination of 5-bromo-2-chloro-3-fluoropyridine under neat conditions has been observed to favor substitution at the 2-chloro position. nih.gov This suggests that by carefully tuning the reaction environment, it may be possible to direct nucleophiles to the C-4 chloro substituent of this compound.
The following interactive data table summarizes the observed chemoselectivity in the amination of a model polyhalogenated pyridine, which can be extrapolated to predict the behavior of this compound in complex transformations.
| Reaction Condition | Catalyst/Reagents | Site of Substitution | Product Type | Reference |
| Catalytic Amination | Pd₂(dba)₃, Xantphos, Base | Bromo group | Amine | nih.gov |
| Neat Amination | Amine, Heat | 2-Chloro position | Amine | nih.gov |
| SNAr Reaction | Strong Nucleophile, Polar Solvent | 3-Fluoro position | Dihalo Adduct | nih.gov |
Improving Yields in Complex Transformations:
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. For instance, in a synthesis involving a fluoropyridine intermediate with two electrophilic sites, changing the solvent from THF to methanol allowed for the selective transformation of a methyl ester to an N-methyl amide without substitution of the fluoride (B91410). nih.gov
Protecting Group Strategies: In multi-step syntheses, the use of protecting groups can be essential to prevent unwanted side reactions. For example, the installation of a Boc protecting group on a nitrogen atom was necessary for a subsequent fluorination reaction to proceed in the synthesis of etravirine. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
